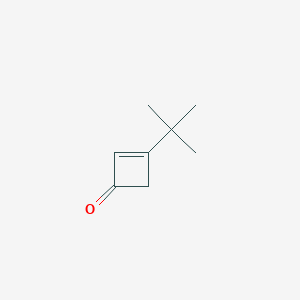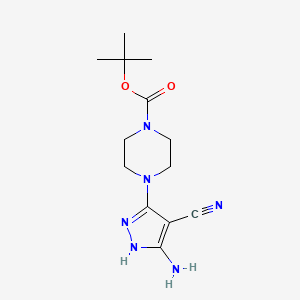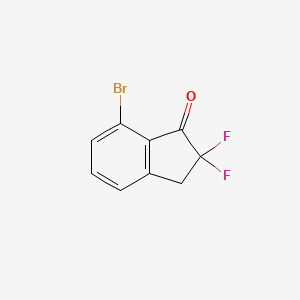
3-Tert-butylcyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylcyclobut-2-en-1-one is an organic compound characterized by a cyclobutene ring substituted with a tert-butyl group at the third position and a ketone functional group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylcyclobut-2-en-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot reaction . The reaction conditions often include the use of a strong base such as sodium tert-butoxide (NaOtBu) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butylcyclobut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclobutene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Tert-butylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials
Wirkmechanismus
The mechanism of action of 3-Tert-butylcyclobut-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to form stable intermediates during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobut-2-en-1-one: Lacks the tert-butyl group, making it less sterically hindered.
3-Methylcyclobut-2-en-1-one: Has a smaller methyl group instead of the tert-butyl group, affecting its reactivity and steric properties.
3-Phenylcyclobut-2-en-1-one: Contains a phenyl group, which introduces aromaticity and different electronic effects.
Uniqueness
3-Tert-butylcyclobut-2-en-1-one is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying steric effects in organic reactions and for synthesizing sterically hindered molecules.
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-tert-butylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-8(2,3)6-4-7(9)5-6/h4H,5H2,1-3H3 |
InChI-Schlüssel |
BRCFXKWYHCFNJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)
![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)

![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)



![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)

